Cas no 240799-75-1 (4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one)

4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a specialized pyrazolone derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a 4-chlorobenzylamino moiety and a methoxymethyl group, which may contribute to its reactivity and binding properties. The compound's unique functional groups make it a candidate for further exploration in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its stability under standard conditions and synthetic versatility allow for efficient derivatization, enabling structure-activity relationship studies. This compound is of interest to researchers focusing on heterocyclic chemistry and pharmacophore optimization.
4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one structure
240799-75-1 structure
Product Name:4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No:240799-75-1
MF:
MW:
CID:4642544
Update Time:2025-06-11

4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-([(4-CHLOROBENZYL)AMINO]METHYLENE)-5-(METHOXYMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
    • 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one Pricemore >>

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Additional information on 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction to 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 240799-75-1)

4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 240799-75-1, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of multiple functional groups, including an amino group, a methylene group, and a methoxymethyl moiety, contributes to its complex reactivity and potential applications in drug discovery and development.

The pyrazol-3-one core of this molecule is particularly noteworthy, as it has been extensively studied for its pharmacological effects. Pyrazolones are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, making them valuable candidates for therapeutic intervention. The specific substitution pattern in 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one enhances its pharmacokinetic profile, potentially improving bioavailability and target specificity.

Recent research has highlighted the importance of bioisosterism in drug design, where structural analogs with similar biological activity but different chemical properties are explored. The 4-chlorobenzyl group in this compound serves as an effective bioisostere for aromatic rings commonly found in bioactive molecules. This substitution not only influences the electronic properties of the molecule but also affects its interaction with biological targets, such as enzymes and receptors.

The methoxymethyl group is another critical feature that contributes to the compound's versatility. This functionality can participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are essential for further derivatization and optimization. Such modifications are often employed to enhance binding affinity or to introduce additional biological activities.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one make it an attractive subject for these methodologies. By leveraging advanced computational techniques, researchers can predict the compound's interactions with biological targets and assess its potential therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Pyrazole derivatives have shown promise in preclinical studies for their ability to modulate neurotransmitter systems involved in neurodegenerative diseases. The specific arrangement of functional groups in 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one suggests that it may interact with receptors or enzymes relevant to conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the compound's stability under various conditions makes it suitable for formulation into pharmaceutical products. Its resistance to degradation ensures that it retains its biological activity over time, which is crucial for therapeutic efficacy. Additionally, the presence of a polar methoxymethyl group enhances solubility in both water and organic solvents, facilitating diverse formulation strategies.

The synthesis of 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to improve yield and purity. These techniques not only streamline the production process but also allow for greater flexibility in modifying the molecular structure.

Recent advancements in analytical chemistry have enabled more detailed characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide insights into its molecular structure and conformational dynamics. These data are essential for understanding how the compound interacts with biological targets at the molecular level.

The pharmacological profile of 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is being actively investigated in both academic and industrial settings. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms that involve modulation of cytokine production and inhibition of inflammatory pathways. Such findings position it as a promising candidate for treating chronic inflammatory diseases.

Another area of interest is its potential role in antimicrobial therapy. The structural features of pyrazole derivatives often confer activity against a wide range of bacterial and fungal pathogens. The specific substitutions in this compound may enhance its efficacy against resistant strains by interfering with essential metabolic processes or cell wall synthesis.

The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one exemplifies how structural innovation can lead to compounds with significant therapeutic potential. Its unique combination of functional groups makes it a versatile scaffold for further exploration in drug discovery.

In conclusion, 4-{(4-Chlorobenzyl)aminomethylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 240799-75-1) is a structurally complex and functionally diverse molecule with promising applications in pharmaceutical chemistry. Its unique substitution pattern and functional groups contribute to its potential as a therapeutic agent across multiple disease areas. Ongoing research continues to uncover new insights into its pharmacological properties and mechanisms of action, reinforcing its importance as a subject of study in modern drug discovery.

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